![molecular formula C13H10ClNO3 B2390158 C13H10ClNO3 CAS No. 923688-54-4](/img/structure/B2390158.png)
C13H10ClNO3
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Overview
Description
The compound C13H10ClNO3
is also known as 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene . It has a molecular weight of 263.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO3/c1-18-13-8-10 (14)4-7-12 (13)9-2-5-11 (6-3-9)15 (16)17/h2-8H,1H3
. This code provides a detailed description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.68 . Other physical and chemical properties such as hardness, topography, and hydrophilicity could be important parameters in its evaluation, especially if it’s used as a biomaterial .
Scientific Research Applications
Organic Synthesis
The compound falls under the category of quinolines and derivatives , which are widely used in organic synthesis. Quinolines serve as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Catalysis
The compound contains a N-heterocyclic carbene (NHC) moiety . NHCs are known for their distinctive electronic and steric properties, and they have found extensive applications in catalysis. They can act as strong σ-donors and weak π-acceptors, making them excellent ligands for transition metal catalysts.
Molecular Recognition
NHC-based cages, which this compound could potentially form, have been used in molecular recognition . These cages can selectively bind to specific guest molecules, enabling their use in sensing and separation applications.
Photodynamic Therapy
Certain derivatives of the compound might be used in photodynamic therapy (PDT), a form of cancer therapy . PDT involves the use of light-sensitive compounds that produce reactive oxygen species when exposed to light, thereby killing cancer cells.
Mechanism of Action
Target of Action
The compound C13H10ClNO3, also known as Clonidine, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pain signals .
Biochemical Pathways
The interaction of Clonidine with alpha-2 adrenoceptors affects several biochemical pathways. It leads to increased vasodilation, reduced cardiac output, and heart rate, ultimately resulting in reduced blood pressure
Pharmacokinetics
The pharmacokinetics of Clonidine involves its absorption, distribution, metabolism, and excretion (ADME). Clonidine has a long duration of action and is given twice daily. The therapeutic window is between 0.1mg and 2.4mg daily . .
Result of Action
The molecular and cellular effects of Clonidine’s action primarily involve the reduction of blood pressure and the relief of severe pain . By acting as an agonist at alpha-2 adrenoceptors, Clonidine inhibits the release of norepinephrine, reducing sympathetic outflow and leading to decreased blood pressure .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific use and handling. General safety measures when dealing with chemicals include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-chloro-2-oxo-N-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-2-5-15-12(16)10-7-8-6-9(14)3-4-11(8)18-13(10)17/h2-4,6-7H,1,5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKOYQZSRSKLAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C13H10ClNO3 |
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